



Preclinical Evaluation of Pegvorhyaluronidase Alfa with FOLFIRINOX in Pancreatic Ductal Adenocarcinoma

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Compound of Interest		
Compound Name:	Pegvorhyaluronidase alfa	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development **Professionals**

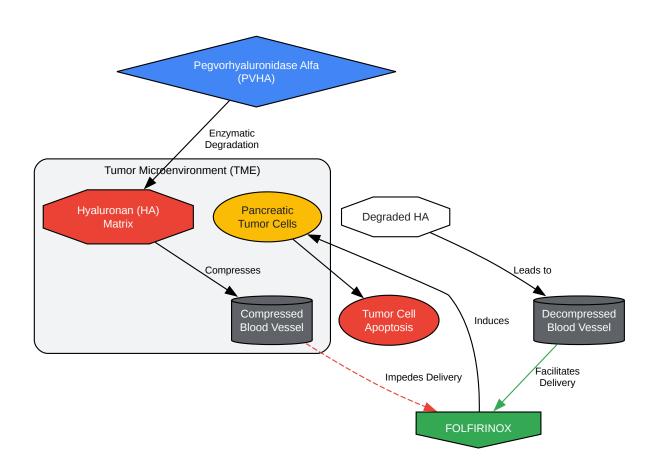
Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma rich in hyaluronan (HA), a glycosaminoglycan that contributes to the tumor microenvironment, increases interstitial fluid pressure, and impedes the delivery of therapeutic agents.[1][2] Pegvorhyaluronidase alfa (PVHA), also known as PEGPH20, is a PEGylated recombinant human hyaluronidase that enzymatically degrades HA.[1][3] The degradation of HA by PVHA is hypothesized to remodel the tumor stroma, decompress tumor blood vessels, and enhance the access and efficacy of co-administered chemotherapies.[1][4] FOLFIRINOX, a combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, is a standard-of-care treatment for patients with advanced pancreatic cancer.[5][6] This document outlines the preclinical rationale and methodologies for evaluating the combination of pegvorhyaluronidase alfa with FOLFIRINOX in PDAC models.

Mechanism of Action: Pegvorhyaluronidase Alfa

Pegvorhyaluronidase alfa targets the hyaluronan-rich extracellular matrix of pancreatic tumors. By degrading HA, PVHA reduces the physical barrier within the tumor, thereby increasing the penetration and effectiveness of cytotoxic agents like FOLFIRINOX.[3][4]





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Figure 1: Mechanism of Action of Pegvorhyaluronidase Alfa with FOLFIRINOX.



Preclinical Efficacy Data

A preclinical study evaluated the combination of **pegvorhyaluronidase alfa** (P) with FOLFIRINOX (FFX) in a hyaluronan-overexpressing human pancreatic ductal adenocarcinoma model (BxPC3/HAS3).[7] The findings from this study are summarized below.

In Vitro Cytotoxicity

In both 2D cell culture and 3D tumor spheroid models, the addition of **pegvorhyaluronidase alfa** did not alter the cytotoxic effects of the individual components of FOLFIRINOX on human and murine PDAC cells.[7]

In Vivo Antitumor Activity

The in vivo efficacy of **pegvorhyaluronidase alfa** in combination with FOLFIRINOX was assessed in a BxPC3/HAS3 xenograft model. The combination therapy resulted in greater antitumor activity compared to FOLFIRINOX alone.[7]

Treatment Group	Outcome
Pegvorhyaluronidase Alfa (P) + Low-Dose FOLFIRINOX (FFX)	Greater anti-tumor activity than low-dose FFX alone.[7]
Pegvorhyaluronidase Alfa (P) + High-Dose FOLFIRINOX (FFX)	Greater anti-tumor activity than high-dose FFX alone.[7]
Pegvorhyaluronidase Alfa (P) + Low-Dose FOLFIRINOX (FFX)	Superior anti-tumor activity compared to high-dose FFX alone.[7]

Experimental Protocols In Vitro 2D Cytotoxicity Assay

This protocol is designed to assess the direct cytotoxic effect of FOLFIRINOX components, with and without **pegvorhyaluronidase alfa**, on pancreatic cancer cell lines.

Materials:

Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1)



- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- · Pegvorhyaluronidase alfa
- Components of FOLFIRINOX (5-Fluorouracil, Oxaliplatin, Irinotecan)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Protocol:

- Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of each FOLFIRINOX component and pegvorhyaluronidase alfa.
- Treat the cells with the individual FOLFIRINOX components, with and without a fixed concentration of **pegvorhyaluronidase alfa**. Include appropriate vehicle controls.
- Incubate the plates for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader to determine cell viability.
- Calculate the GI50 (concentration for 50% growth inhibition) for each treatment condition.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of **pegvorhyaluronidase alfa** combined with FOLFIRINOX.

Materials:

BxPC3/HAS3 cells (hyaluronan-overexpressing)

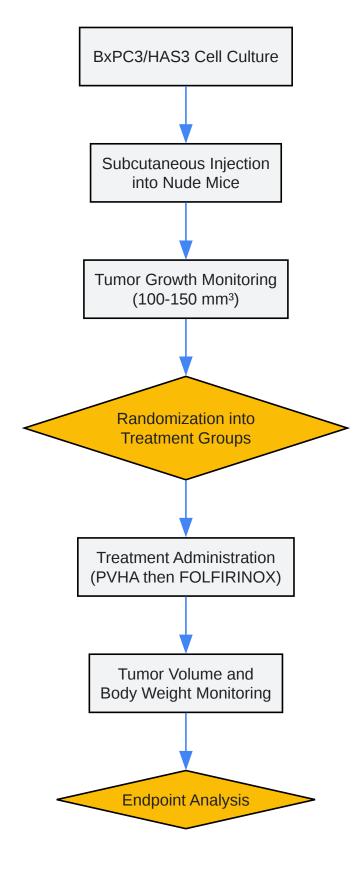


- Immunocompromised mice (e.g., NU/NU nude mice)
- Matrigel
- · Pegvorhyaluronidase alfa
- FOLFIRINOX
- Calipers for tumor measurement

Protocol:

- Harvest BxPC3/HAS3 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- · Monitor tumor growth twice weekly using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PVHA alone, FOLFIRINOX alone, PVHA + FOLFIRINOX).
- Administer pegvorhyaluronidase alfa intravenously 24 hours before the administration of FOLFIRINOX.[7]
- Administer FOLFIRINOX intravenously according to the desired dosing schedule.
- Continue to monitor tumor volume and body weight twice weekly.
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.





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Figure 2: In Vivo Xenograft Experimental Workflow.



Concluding Remarks

Preclinical evidence suggests that **pegvorhyaluronidase alfa**, when combined with FOLFIRINOX, can enhance the anti-tumor efficacy of the chemotherapy regimen in hyaluronan-rich pancreatic cancer models.[7] However, it is important to note that clinical trials evaluating PEGPH20 with FOLFIRINOX were terminated early due to a lack of benefit and increased toxicity.[2][8] These discordant findings highlight the complexity of translating preclinical results to the clinical setting. Further research is necessary to understand the factors that may have contributed to the clinical trial outcomes and to identify patient populations that may benefit from this therapeutic approach.

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